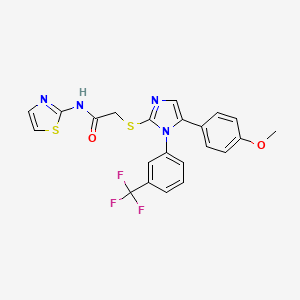![molecular formula C27H28ClN3O3S B3013110 N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-phenoxybenzamide hydrochloride CAS No. 1329925-45-2](/img/structure/B3013110.png)
N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-phenoxybenzamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-phenoxybenzamide hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various benzamide derivatives and their synthesis, which can provide insights into the general class of compounds to which the compound belongs. These benzamide derivatives are often explored for their potential pharmacological properties, such as antibacterial activity , and are characterized by their benzoyl and amide functional groups.
Synthesis Analysis
The synthesis of benzamide derivatives typically involves the reaction of an amine with an acid chloride or an acid anhydride. For example, in the synthesis of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives, 2-aminobenzothiazole was reacted with chloroacetyl chloride, followed by subsequent reactions with hydrazine hydrate and 4,7-dichloroquinoline . This suggests that the synthesis of the compound would likely involve similar initial steps, starting with a 6-methylbenzo[d]thiazol derivative and introducing the morpholinoethyl and phenoxybenzamide moieties through further synthetic steps.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often confirmed using various spectroscopic techniques, such as IR, Raman, and NMR spectroscopy, as well as X-ray crystallography. For instance, the crystal structure analysis of a morpholinomethyl derivative of an imidazo[2,1-b][1,3,4]thiadiazole compound revealed intermolecular interactions that contribute to the supramolecular network . These techniques would be applicable to determine the molecular structure of the compound , providing insights into its conformational stability and potential intermolecular interactions.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, depending on their substituents and the reaction conditions. The papers do not provide specific reactions for the compound , but they do describe reactions involving similar structures. For example, pyrazoline derivatives were prepared from benzamide starting materials and further modified to yield various substituted products . This indicates that the compound could potentially be modified through similar reactions to yield new derivatives with different properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and reactivity. Spectroscopic methods, such as IR and NMR, provide information on the functional groups present and can help predict the physical properties of the compound . Additionally, the crystal structure analysis can reveal solid-state properties, such as packing and intermolecular interactions . These analyses would be relevant to the compound to understand its behavior in different environments.
科学的研究の応用
Anticonvulsant Activity
N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-phenoxybenzamide hydrochloride and its derivatives have been explored for their anticonvulsant properties. A study found that compounds with this structure, specifically 4-thiazolidinone derivatives, demonstrated significant anticonvulsant activity in models of electroshock and pentylenetetrazole-induced lethal convulsions (Faizi et al., 2017).
Antibacterial and Antifungal Effects
Compounds similar to N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-phenoxybenzamide hydrochloride have demonstrated potent antibacterial and antifungal activities. For instance, morpholine-containing 2-R-phenyliminothiazole derivatives were found to exhibit notable antibacterial and antifungal effects, highlighting their potential as antimicrobial agents (Yeromina et al., 2019).
Synthesis and Characterization
The synthesis and characterization of these types of compounds, including thiophene-benzothiazole derivatives, have been a subject of study, focusing on their structural and spectroscopic properties. These studies have provided insights into the solvent effects on UV–Vis absorption and detailed their molecular structures through spectroscopic techniques (Ermiş & Durmuş, 2020).
Positron Emission Tomography Imaging
Some derivatives of N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-phenoxybenzamide hydrochloride have been synthesized for use in positron emission tomography (PET) imaging. These compounds, particularly those including a thiazol-2-yl moiety, have shown potential in imaging metabotropic glutamate receptor type 1 in the rodent brain, indicating their applicability in neurological research (Fujinaga et al., 2012).
Cytotoxic Activity in Cancer Research
The cytotoxic activities of certain N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-phenoxybenzamide hydrochloride derivatives have been investigated in the context of cancer research. Compounds with similar structures have been evaluated for their efficacy against various cancer cell lines, providing insights into potential therapeutic applications in oncology (Ding et al., 2012).
特性
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-4-phenoxybenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O3S.ClH/c1-20-7-12-24-25(19-20)34-27(28-24)30(14-13-29-15-17-32-18-16-29)26(31)21-8-10-23(11-9-21)33-22-5-3-2-4-6-22;/h2-12,19H,13-18H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXRLHYWEFGBNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)C4=CC=C(C=C4)OC5=CC=CC=C5.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-phenoxybenzamide hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Thiomorpholin-4-yl-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B3013028.png)
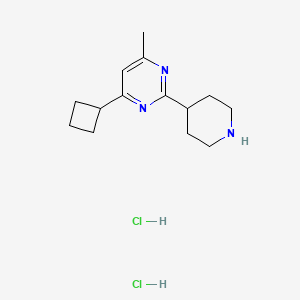

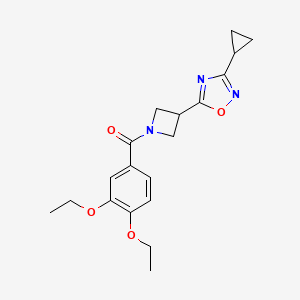
![6-Methylbenzo[d]isoxazol-3-amine](/img/structure/B3013036.png)

![5-Bromo-3-cyclobutyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B3013040.png)
![N-[(2-chlorophenyl)methyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B3013041.png)
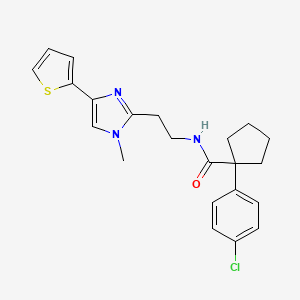
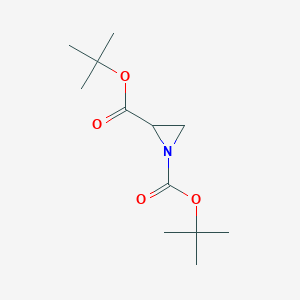
![2-(5-Oxaspiro[2.4]heptan-6-yl)acetic acid](/img/structure/B3013044.png)
![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B3013047.png)
![N-(5-chloro-2-methoxyphenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B3013048.png)
